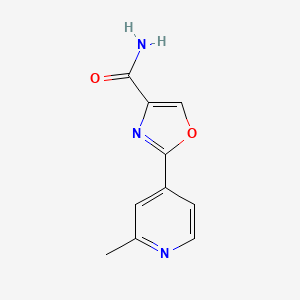
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound, with its unique structure comprising a cyclopropyl group, thiophene ring, pyrazole, and triazole moieties, showcases significant versatility and reactivity, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the pyrazole ring: : Starting from a suitable diketone or hydrazine derivative.
Introduction of the cyclopropyl group: : Utilizing cyclopropanation reactions.
Incorporation of the thiophene ring: : Through palladium-catalyzed coupling reactions.
Assembly of the triazole ring: : Often achieved via Click Chemistry, using azide and alkyne precursors.
Final coupling: : Combining all subunits under optimized conditions, often involving amide bond formation.
Industrial Production Methods
For large-scale production, the process is scaled up using continuous flow chemistry techniques to ensure high yield and purity. The conditions are meticulously controlled, with parameters such as temperature, pressure, and pH being optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions It Undergoes
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Oxidation: : Conversion to corresponding sulfoxides or sulfones when the thiophene ring is involved.
Reduction: : Reduction of functional groups such as the nitro or carbonyl groups within the molecule.
Substitution: : Especially nucleophilic substitution reactions on the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: : Often employs oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: : Utilizes reagents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: : Conducted in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation leads to sulfoxides or sulfones.
Reduction results in amino derivatives or alcohols, depending on the functional groups reduced.
Substitution yields various substituted pyrazole or triazole derivatives.
科学研究应用
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide finds applications in several areas:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine: : Explored for therapeutic uses, particularly in targeting specific enzymes or pathways in disease treatment.
Industry: : Utilized in the development of new materials, including polymers and advanced coatings.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve:
Binding to active sites: : Modifying enzyme activity.
Interference with signaling pathways: : Affecting cellular processes. The unique structure allows it to fit into binding sites with high specificity, thereby influencing the activity of these targets and pathways.
相似化合物的比较
Similar Compounds
N-(2-(3-thiophenyl)-1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazole-4-carboxamide: : Lacks the cyclopropyl group.
N-(2-(5-cyclopropyl)-1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazole-4-carboxamide: : Missing the thiophene ring.
Uniqueness
The presence of both the cyclopropyl group and the thiophene ring in N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide provides unique steric and electronic properties, making it more reactive and versatile compared to its similar counterparts. The combination of these groups results in improved binding affinity and specificity in biological systems, enhancing its potential for various applications.
Is there a specific section you'd like to dive deeper into or any other way I can assist?
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-21-9-14(18-20-21)16(23)17-5-6-22-15(11-2-3-11)8-13(19-22)12-4-7-24-10-12/h4,7-11H,2-3,5-6H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUHYMHVMMIMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)
![2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785422.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785424.png)
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)

![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2785432.png)


![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)
